molecular formula C6H13NO B1528537 (1-Methoxycyclobutyl)methanamine CAS No. 1444103-39-2

(1-Methoxycyclobutyl)methanamine

Cat. No.: B1528537
CAS No.: 1444103-39-2
M. Wt: 115.17 g/mol
InChI Key: OLARWWJMDKDOIC-UHFFFAOYSA-N
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Description

(1-Methoxycyclobutyl)methanamine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1-Methoxycyclobutyl)methanamine, an organic compound characterized by a cyclobutane ring with a methoxy group and an amine functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C6H13NO\text{C}_6\text{H}_{13}\text{N}\text{O}

This compound's unique configuration contributes to its reactivity and biological properties. The presence of the amine group is crucial for its interaction with biological systems, while the methoxy substitution enhances solubility in polar solvents, facilitating its use in various applications.

Biological Activity Spectrum

This compound exhibits a range of biological activities primarily attributed to its amine functionality. Its activity spectrum has been assessed using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, which predicts potential biological effects based on structural features.

Key Biological Activities

  • Neuroactive Effects : Similar compounds have shown potential neuroactive properties, indicating that this compound may influence neurological pathways.
  • Antimicrobial Activity : The compound's structural similarities with known antimicrobial agents suggest potential efficacy against various pathogens.
  • Antidepressant Properties : Preliminary studies indicate possible antidepressant effects, warranting further investigation into its mechanism of action in mood regulation.

Understanding the mechanisms by which this compound exerts its effects is crucial for evaluating its therapeutic potential.

Interaction Studies

Interaction studies reveal that this compound may bind to multiple receptors involved in neurotransmission and cellular signaling. This binding can lead to modulation of various biochemical pathways, influencing cell proliferation and survival.

Biochemical Pathways

The compound's interaction with enzymes and receptors can affect several metabolic pathways. For instance, it may influence:

  • Enzyme Activity : Similar compounds have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.
  • Gene Expression : Changes in gene expression related to apoptosis and cell cycle regulation have been observed, suggesting a role in cancer therapeutics.

Case Studies

Recent research has provided insights into the biological activity of this compound through various case studies:

  • Neuropharmacological Evaluation : In a study assessing the compound's effects on rodent models, it demonstrated significant alterations in behavior indicative of antidepressant activity. The study highlighted its potential to modulate serotonin levels in the brain.
  • Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against several bacterial strains, supporting its classification as a potential antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis, suggesting its utility in cancer treatment strategies.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructural FeaturesNotable Activities
1-AminocyclobutaneCyclobutane ring with amino groupPotential neuroactive effects
MethoxyethylamineEther and amine functionalityAntimicrobial activity
CyclobutylmethanamineCyclobutane ring with simple aminePossible antidepressant properties

This table illustrates the diversity within this class of compounds and emphasizes the unique properties attributed to this compound due to its specific methoxy substitution.

Properties

IUPAC Name

(1-methoxycyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6(5-7)3-2-4-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLARWWJMDKDOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1444103-39-2
Record name (1-methoxycyclobutyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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